SRI 37892

描述

属性

IUPAC Name |

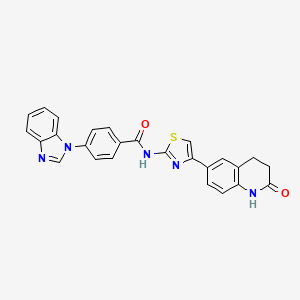

4-(benzimidazol-1-yl)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N5O2S/c32-24-12-8-17-13-18(7-11-20(17)28-24)22-14-34-26(29-22)30-25(33)16-5-9-19(10-6-16)31-15-27-21-3-1-2-4-23(21)31/h1-7,9-11,13-15H,8,12H2,(H,28,32)(H,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSMYUKZPWJQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)N5C=NC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SRI 37892 in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of various cancers. SRI 37892 has been identified as a potent small molecule inhibitor of the Wnt/β-catenin signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, biological effects, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.

Introduction to Wnt Signaling and this compound

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development and adult tissue homeostasis. The canonical Wnt pathway, also known as the Wnt/β-catenin pathway, is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of Wnt target genes. Dysregulation of this pathway is a common driver of tumorigenesis.

This compound is a novel small molecule inhibitor that has been shown to effectively block Wnt/β-catenin signaling.[1][2] It was identified through structure-based virtual screening and has demonstrated potent activity against cancer cell proliferation.[2][3] This guide will delve into the specific mechanism by which this compound exerts its inhibitory effects.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the Frizzled 7 (Fzd7) receptor, a key component of the Wnt signaling pathway.[1][2][4] Its primary mechanism of action involves targeting the transmembrane domain (TMD) of Fzd7, thereby blocking the transduction of the Wnt signal.[3][4] This interaction prevents the conformational changes in Fzd7 that are necessary for the recruitment of downstream signaling components and the subsequent stabilization of β-catenin. The binding of this compound to the Fzd7-TMD has been predicted through molecular docking studies, which suggest that its kinked conformation allows it to interact with key residues within the TMD's hydrophobic cores.[3] Specifically, the dihydroquinolinone end of this compound is thought to interact with residues such as Leu242 and Met243.[3]

The inhibition of Fzd7 by this compound leads to a cascade of downstream effects, including the suppression of LRP6 phosphorylation and a reduction in the levels of cytosolic free β-catenin.[3] Consequently, the transcription of Wnt target genes, such as axin2 and survivin, is inhibited.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

| Assay | Cell Line | Stimulus | IC50 (µM) | Reference |

| Wnt/β-catenin Signaling Assay | HEK293 | Wnt3A | 0.66 | [1] |

| Wnt/β-catenin Signaling Assay | LRP6-expressing HEK293 | - | 0.78 | [1] |

| Table 1: Inhibitory activity of this compound on Wnt/β-catenin signaling. |

| Assay | Cell Line | IC50 (µM) | Reference |

| Cell Proliferation | HS578T (Triple-Negative Breast Cancer) | 2.2 | [2] |

| Cell Proliferation | BT549 (Triple-Negative Breast Cancer) | 1.9 | [2] |

| Table 2: Anti-proliferative activity of this compound in breast cancer cell lines. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Wnt/β-catenin Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

-

Cell Line: HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter gene.

-

Protocol:

-

Seed HEK293-TCF/LEF reporter cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with recombinant Wnt3A (e.g., 100 ng/mL) for 24 hours to activate the Wnt pathway.

-

Lyse the cells using a suitable reporter lysis buffer.

-

Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the log concentration of this compound.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Cell Lines: HS578T and BT549 breast cancer cells.

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 96 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Colony Formation Assay

This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.

-

Cell Lines: HS578T and BT549 breast cancer cells.

-

Protocol:

-

Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.

-

Treat the cells with different concentrations of this compound.

-

Incubate the plates for 10-14 days, changing the medium with fresh compound every 3-4 days.

-

After the incubation period, wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).

-

Stain the colonies with a staining solution (e.g., 0.5% crystal violet).

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the colony formation inhibition rate.

-

Logical Relationships and Downstream Consequences

The inhibition of Fzd7 by this compound initiates a series of events that ultimately lead to the suppression of cancer cell growth. The logical flow of these events is depicted below.

Conclusion

This compound is a potent and specific inhibitor of the Wnt/β-catenin signaling pathway that acts by targeting the transmembrane domain of the Fzd7 receptor. Its ability to suppress Wnt signaling and inhibit the proliferation of cancer cells, particularly triple-negative breast cancer cells, makes it a promising candidate for further preclinical and clinical investigation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the Wnt pathway with small molecule inhibitors like this compound.

References

- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ch.promega.com [ch.promega.com]

- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

The Role of SRI 37892 in Blocking the β-catenin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. SRI 37892 has emerged as a novel small molecule inhibitor of this pathway, demonstrating significant potential in preclinical studies. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signal transduction cascade. In the "off" state, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), the destruction complex is inhibited. This "on" state allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to drive the expression of target genes, many of which are involved in cell proliferation and survival.

This compound: A Novel Inhibitor Targeting the Frizzled-7 Receptor

This compound is a small molecule compound identified through structure-based virtual screening. It acts as an inhibitor of the Frizzled protein 7 (Fzd7), a member of the Fzd family of receptors that is frequently overexpressed in various cancers.[1][2][3] Notably, this compound targets the transmembrane domain (TMD) of Fzd7, a novel approach for modulating Wnt/Fzd signaling.[1] By binding to the Fzd7-TMD, this compound effectively blocks the Wnt/Fzd7 signaling cascade.[1]

Mechanism of Action

The inhibitory action of this compound is centered on its ability to disrupt the interaction between Wnt ligands and the Fzd7 receptor. By occupying the transmembrane domain, this compound is hypothesized to induce a conformational change in the receptor that prevents the recruitment of downstream signaling components, thereby inhibiting the stabilization of β-catenin.

Quantitative Data on the Efficacy of this compound

The inhibitory effects of this compound on the Wnt/β-catenin pathway and cancer cell proliferation have been quantified in various assays.

Inhibition of Wnt/β-catenin Signaling

The potency of this compound in blocking Wnt/β-catenin signaling was determined using a luciferase reporter assay in HEK293 cells.

| Cell Line | Inducer | IC50 (μM) |

| HEK293 | Wnt3A | 0.66 |

| HEK293 | LRP6 | 0.78 |

| Table 1: IC50 values of this compound in a Wnt/β-catenin signaling reporter assay. |

Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative activity in triple-negative breast cancer (TNBC) cell lines.

| Cell Line | IC50 (μM) |

| HS578T | ~2 |

| BT549 | ~2 |

| Table 2: IC50 values of this compound for cancer cell proliferation. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay quantitatively measures the activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293 cells

-

SuperTOPFlash (STF) reporter plasmid

-

Wnt3A or LRP6 expression plasmid

-

This compound

-

Lipofectamine 2000

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect cells with the STF reporter plasmid and either the Wnt3A or LRP6 expression plasmid using Lipofectamine 2000.

-

After 24 hours, treat the cells with varying concentrations of this compound.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on cancer cell proliferation.

Materials:

-

HS578T or BT549 breast cancer cells

-

This compound

-

CellTiter-Glo Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed HS578T or BT549 cells in a 96-well plate.

-

Allow cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for 96 hours.

-

Add the CellTiter-Glo reagent to each well.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control and plot against the concentration of this compound to determine the IC50 value.

Conclusion

This compound represents a promising new class of Wnt/β-catenin pathway inhibitors with a novel mechanism of action targeting the transmembrane domain of Fzd7. Its potent in vitro activity against Wnt signaling and cancer cell proliferation warrants further investigation and development as a potential therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.

References

- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor's transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain | Semantic Scholar [semanticscholar.org]

Investigating the Binding Site of SRI-37892 on Frizzled-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI-37892 has emerged as a significant small molecule inhibitor of the Frizzled-7 (Fzd7) receptor, a key component of the Wnt signaling pathway implicated in various cancers. This technical guide provides an in-depth analysis of the binding site of SRI-37892 on Fzd7, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key molecular interactions and workflows. The primary focus is the characterization of the binding interaction within the transmembrane domain (TMD) of Fzd7, offering valuable insights for researchers in oncology and drug development.

Introduction to Fzd7 and SRI-37892

The Frizzled-7 (Fzd7) receptor is a seven-transmembrane protein that plays a crucial role in the activation of the Wnt signaling pathway.[1] Dysregulation of Wnt/Fzd7 signaling is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention.[1] SRI-37892 is a novel small molecule inhibitor that has demonstrated potent activity against Wnt/β-catenin signaling and the proliferation of cancer cells by targeting Fzd7.[1][2] This guide delves into the specifics of this interaction, with a focus on the binding site and the methodologies used to elucidate it.

The Binding Site of SRI-37892 on the Fzd7 Transmembrane Domain

Computational studies have identified the binding site of SRI-37892 within the transmembrane domain (TMD) of the Fzd7 receptor.[1] This interaction is crucial for its inhibitory activity.

Molecular Docking and Key Interacting Residues

Induced-fit docking studies have provided a molecular model of the SRI-37892-Fzd7 interaction. These studies suggest that SRI-37892 binds within a putative binding pocket in the TMD. The phenylbenzimidazole fragment of SRI-37892 appears to be a key pharmacophore for this interaction.[1]

A molecular docking model indicates that SRI-37892 forms multiple pi-pi stacking interactions with the aromatic sidechains of the following residues within the Fzd7 TMD:

These interactions are critical for the stable binding of SRI-37892 and its subsequent inhibition of Fzd7 signaling.

dot

Caption: Key residues in the Fzd7 TMD interacting with SRI-37892.

Quantitative Analysis of SRI-37892 Activity

The inhibitory effects of SRI-37892 on Fzd7 signaling and cancer cell proliferation have been quantified through various in vitro assays.

Inhibition of Wnt/β-catenin Signaling

SRI-37892 demonstrates potent inhibition of the Wnt/β-catenin signaling pathway in HEK293 cells. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Stimulation | IC50 (µM) | Reference |

| Wnt3A-expressing HEK293 | Wnt3A | 0.66 | [1][3] |

| LRP6-expressing HEK293 | LRP6 | 0.78 | [1][3] |

Inhibition of Cancer Cell Proliferation

SRI-37892 effectively inhibits the proliferation of various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells where Fzd7 is often upregulated.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HS578T | Triple-Negative Breast Cancer | ~2.2 | [3] |

| BT549 | Triple-Negative Breast Cancer | ~1.9 | [3] |

Note: Direct binding affinity data (Kd or Ki values) for the interaction between SRI-37892 and Fzd7 are not currently available in the public domain.

Experimental Protocols

The following sections detail the methodologies employed to characterize the binding and functional effects of SRI-37892 on Fzd7.

Homology Modeling of the Fzd7 Transmembrane Domain

The three-dimensional structure of the Fzd7 TMD was predicted using homology modeling, a computational technique that builds a model of a target protein based on the known structure of a homologous protein.

Protocol:

-

Template Selection: The crystal structure of the human Smoothened (SMO) receptor, which shares significant sequence identity (28%) and homology (47%) with the Fzd7 TMD, was used as the template.[1][4]

-

Sequence Alignment: A multi-sequence alignment of the GPCR class-F family, including Fzd7 and SMO, was performed to guide the modeling process.[4]

-

Model Building: A homology model of the Fzd7-TMD was constructed based on the SMO crystal structure.[1][4] The SMO antagonist LY2940680, co-crystallized with the SMO receptor, was retained in the initial Fzd7-TMD model to define the putative ligand-binding pocket.[4]

-

Model Refinement and Validation: The generated model was refined and validated using standard computational tools to ensure its stereochemical quality and structural integrity.

dot

Caption: Workflow for homology modeling of the Fzd7 TMD.

Induced-Fit Docking of SRI-37892

To predict the binding mode of SRI-37892 to the Fzd7-TMD, a more sophisticated induced-fit docking (IFD) protocol was employed, which allows for flexibility in both the ligand and the receptor binding site residues.

Protocol (Utilizing Schrödinger Suite):

-

Receptor and Ligand Preparation: The homology model of the Fzd7-TMD and the 3D structure of SRI-37892 were prepared using standard protein and ligand preparation workflows.

-

Initial Docking: An initial docking of SRI-37892 into the putative binding site of the Fzd7-TMD model was performed.

-

Side-Chain Refinement: The side chains of the binding site residues were refined to accommodate the docked ligand pose.

-

Complex Minimization: The ligand-receptor complex was minimized to optimize the interaction geometry.

-

Scoring and Analysis: The final docked poses were scored based on their predicted binding affinity, and the interactions were analyzed to identify key residues. The docking score for SRI-37892 was reported to be -12.0 kcal/mol, indicating a strong predicted binding affinity.[1]

Wnt/β-catenin Reporter Assay

This cell-based assay is used to quantify the activity of the canonical Wnt signaling pathway.

Principle:

The assay utilizes a reporter gene, typically firefly luciferase, under the control of a promoter containing T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites.[5][6] Activation of the Wnt/β-catenin pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of the luciferase reporter gene. The resulting luminescence is proportional to the pathway's activity.

General Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with a TCF/LEF-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Stimulation and Inhibition: The cells are stimulated with a Wnt ligand (e.g., Wnt3a) or a downstream activator (e.g., by overexpressing LRP6) to induce pathway activation.[1] Various concentrations of SRI-37892 are then added to assess its inhibitory effect.

-

Lysis and Luminescence Measurement: After incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC50 value for SRI-37892 is then calculated from the dose-response curve.

dot

Caption: Simplified Wnt/β-catenin signaling pathway and the point of inhibition by SRI-37892.

Cell Viability Assay (CellTiter-Glo®)

This assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HS578T, BT549) are seeded in a 96-well plate and allowed to adhere overnight.[1]

-

Compound Treatment: The cells are treated with various concentrations of SRI-37892 for a specified period (e.g., 96 hours).[1]

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Lysis and Signal Stabilization: The plate is mixed to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence is measured using a luminometer. The signal is proportional to the number of viable cells.

-

Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the concentration of SRI-37892.

Conclusion

The collective evidence strongly indicates that SRI-37892 inhibits Wnt/Fzd7 signaling by binding to a distinct pocket within the transmembrane domain of the Fzd7 receptor. The identification of key interacting residues through molecular modeling provides a structural basis for its inhibitory mechanism. The quantitative data from cell-based assays confirm its potency in blocking the Wnt/β-catenin pathway and inhibiting cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of the SRI-37892-Fzd7 interaction, offering valuable protocols and data for researchers aiming to further investigate this promising therapeutic target. Future studies focusing on obtaining direct binding affinity data and experimental validation of the binding site through mutagenesis will further solidify our understanding of this important interaction.

References

- 1. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SRI 37892 |CAS:1030769-75-5 Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

SRI 37892: A Potent Inhibitor of Wnt/β-catenin Signaling and Cancer Cell Proliferation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SRI 37892 is a small molecule inhibitor of Frizzled-7 (Fzd7), a key receptor in the Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is a critical driver in the initiation and progression of numerous cancers.[2][3] this compound demonstrates potent and selective inhibition of Wnt/β-catenin signaling, leading to a significant reduction in the proliferation of specific cancer cell lines. This technical guide provides a comprehensive overview of the available data on this compound's effects on cancer cell proliferation, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation

The anti-proliferative activity of this compound has been quantified in triple-negative breast cancer (TNBC) cell lines. The available data, including IC50 values for both Wnt/β-catenin signaling inhibition and cell proliferation, are summarized in the tables below.

| Cell Line | Cancer Type | Assay | This compound IC50 (µM) |

| HEK293 (with Wnt3A) | - | Wnt/β-catenin Signaling (Luciferase Reporter) | 0.66 |

| HS578T | Triple-Negative Breast Cancer | Cell Proliferation (CellTiter-Glo) | 2.2 |

| BT549 | Triple-Negative Breast Cancer | Cell Proliferation (CellTiter-Glo) | 1.9 |

Table 1: In vitro efficacy of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a Wnt/β-catenin signaling assay and in cell proliferation assays for two triple-negative breast cancer cell lines.[1][4]

Experimental Protocols

Cell Proliferation (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.1%) to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, the concentration of this compound that inhibits cell proliferation by 50%, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Wnt/β-catenin Signaling (Luciferase Reporter Assay)

This protocol outlines a method to quantify the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a constitutive reporter (e.g., Renilla luciferase) for normalization

-

Wnt3a conditioned medium or recombinant Wnt3a protein

-

This compound (stock solution in DMSO)

-

Lipofectamine 2000 or other transfection reagent

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK293T cells into a 96-well plate. On the following day, when cells are at 70-80% confluency, co-transfect them with the TCF/LEF luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Wnt Pathway Activation: After a pre-incubation period with the compound (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned medium or recombinant Wnt3a protein to activate the Wnt/β-catenin pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity (from the TCF/LEF reporter) to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of Wnt/β-catenin signaling for each concentration of this compound relative to the Wnt3a-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Mandatory Visualization

Signaling Pathway

Caption: The Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: A generalized workflow for the screening and identification of small molecule inhibitors.

References

Early-Stage Research Applications of SRI 37892: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI 37892 is a small molecule that has been investigated for its role as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway implicated in embryonic development and various cancers.[1][2] Initial studies identified this compound as a putative antagonist of the Frizzled-7 (Fzd7) receptor, a key component in Wnt signal transduction.[3][4][5] However, subsequent research has raised critical questions about its mechanism of action, suggesting potential confounding effects as a luciferase inhibitor. This guide provides a comprehensive overview of the early-stage research on this compound, presenting its reported biological activities, the experimental protocols used for its characterization, and a critical discussion of the challenges in interpreting the available data.

Introduction to this compound

This compound emerged from in silico screening efforts to identify small molecules that could modulate the Wnt/β-catenin pathway by targeting the Frizzled-7 (Fzd7) receptor, a seven-transmembrane protein that is often overexpressed in various cancers.[1][2] The rationale for targeting Fzd7 lies in its crucial role in activating the canonical Wnt signaling cascade, which, when dysregulated, can lead to uncontrolled cell proliferation and tumor progression.[1]

Mechanism of Action: An Evolving Understanding

As a Wnt/β-catenin Pathway Inhibitor

Initial research positioned this compound as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1] It was reported to block the signaling cascade induced by Wnt3A and the co-receptor LRP6.[1] The proposed mechanism involved the binding of this compound to the transmembrane domain of the Fzd7 receptor, thereby preventing the downstream signaling events that lead to the stabilization and nuclear translocation of β-catenin.

The Luciferase Inhibition Controversy

A significant challenge to the initial hypothesis of this compound's mechanism of action arose from a study that identified it as a potential inhibitor of firefly luciferase.[2] Many of the assays used to screen for Wnt/β-catenin pathway inhibitors, such as the TOPFlash reporter assay, rely on luciferase activity as a readout.[2] Therefore, the observed inhibition of the reporter signal by this compound may not be due to a specific effect on the Wnt pathway but rather a direct inhibition of the luciferase enzyme itself.[2] This finding underscores the critical importance of employing orthogonal, luciferase-independent assays to validate the activity of compounds identified in such screens.[2]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound from early-stage research.

| Assay | Cell Line | Parameter | Value | Reference |

| Wnt/β-catenin signaling (Wnt3A induced) | HEK293 | IC50 | 0.66 µM | [1] |

| Wnt/β-catenin signaling (LRP6 induced) | HEK293 | IC50 | 0.78 µM | [1] |

| Cancer Cell Proliferation | Various TNBC cell lines | IC50 | Corresponding to Wnt pathway inhibition | [1] |

| Cancer Cell Proliferation | - | IC50 | 2 µM | [5] |

Key Experimental Protocols

Wnt/β-catenin Reporter Assay (TOPFlash Assay)

This assay is commonly used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

-

Cell Line: HEK293 cells are frequently used due to their robust response to Wnt stimulation.[1][2]

-

Transfection: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a TCF/LEF responsive promoter (TOPFlash) and another plasmid expressing Renilla luciferase for normalization of transfection efficiency.[2]

-

Stimulation: The Wnt pathway is activated by treating the cells with Wnt3A conditioned media or by overexpressing a component of the pathway, such as LRP6.[1][2]

-

Compound Treatment: Cells are incubated with varying concentrations of this compound.

-

Lysis and Luminescence Measurement: After a defined incubation period, cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Wnt pathway activation. The inhibitory effect of this compound is determined by comparing the signal in treated cells to that of vehicle-treated controls.

Luciferase Inhibition Assay

This control experiment is crucial to rule out direct inhibition of the reporter enzyme.

-

Reagents: Purified firefly luciferase enzyme, its substrate (luciferin), and ATP.

-

Procedure: The enzymatic reaction is initiated by mixing the luciferase enzyme, luciferin, and ATP in a buffer solution.

-

Compound Addition: this compound is added to the reaction at various concentrations.

-

Luminescence Measurement: The light output from the enzymatic reaction is measured immediately using a luminometer.

-

Data Analysis: A decrease in luminescence in the presence of this compound, independent of any biological pathway, indicates direct inhibition of the luciferase enzyme.

Cell Proliferation/Viability Assay

These assays assess the effect of the compound on cancer cell growth.

-

Cell Lines: A panel of cancer cell lines, particularly those with known Wnt pathway dysregulation (e.g., triple-negative breast cancer lines), are used.[1]

-

Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound.

-

Incubation: Cells are incubated for a period of 48-72 hours.

-

Viability Measurement: Cell viability is assessed using various methods, such as MTS, MTT, or CellTiter-Glo assays, which measure metabolic activity or ATP content as an indicator of cell number.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Signaling Pathways and Experimental Workflows

Proposed Wnt/β-catenin Signaling Inhibition by this compound

Caption: Proposed mechanism of this compound inhibiting the Wnt/β-catenin pathway.

Experimental Workflow for Wnt/β-catenin Reporter Assay

References

Unveiling SRI 37892: A Potent Inhibitor of the Frizzled-7 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Birmingham, AL - SRI 37892 has emerged as a significant small molecule inhibitor of the Frizzled-7 (Fzd7) receptor, a key component of the Wnt/β-catenin signaling pathway implicated in the progression of various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and data, to support ongoing research and drug development efforts in oncology and related fields.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide, is a synthetic organic compound with a molecular formula of C26H19N5O2S and a molecular weight of 465.53 g/mol . Its structure features a central benzamide core linking a benzimidazole moiety and a thiazole substituted with a tetrahydroquinolinone group.

| Property | Value |

| IUPAC Name | 4-(1H-benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide |

| Molecular Formula | C26H19N5O2S |

| Molecular Weight | 465.53 g/mol |

| CAS Number | 1030769-75-5 |

Mechanism of Action: Targeting the Fzd7 Transmembrane Domain

This compound was identified through a structure-based virtual screening approach that targeted the transmembrane domain (TMD) of the Fzd7 receptor.[1][2][3] This strategy was predicated on the hypothesis that the TMD of Fzd7, a G-protein-coupled receptor (GPCR), could be a viable target for small molecule inhibitors to allosterically modulate receptor function and block downstream signaling.

The binding of Wnt ligands to the Fzd7 receptor and its co-receptor LRP5/6 initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation, survival, and differentiation. This compound disrupts this pathway by binding to the Fzd7-TMD, thereby inhibiting Wnt-induced signaling.[1][2]

Quantitative Biological Activity

This compound has demonstrated potent inhibitory activity in various in vitro assays. The compound effectively blocks Wnt/β-catenin signaling and exhibits anti-proliferative effects in cancer cell lines.

| Assay | Cell Line | IC50 (μM) | Reference |

| Wnt/β-catenin Signaling (Wnt3A-induced) | HEK293 | 0.66 | [1][2] |

| Wnt/β-catenin Signaling (LRP6-induced) | HEK293 | 0.78 | [1][2] |

| Cell Proliferation | HS578T (Triple-Negative Breast Cancer) | 2.2 | [1][2] |

| Cell Proliferation | BT549 (Triple-Negative Breast Cancer) | 1.9 | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound, as described in the primary literature.[1]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary research article. The compound was identified through virtual screening of a chemical library and subsequently evaluated.

Luciferase Wnt Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of a β-catenin-responsive promoter (Super8XTOPFlash).

Protocol Details:

-

Cell Culture: HEK293 cells are cultured in appropriate media and plated in 24-well plates.

-

Transfection: After overnight culture, cells are transiently transfected with the Super8XTOPFlash luciferase construct, a β-galactosidase-expressing vector (for normalization), and either a Wnt3A or LRP6 expression plasmid to stimulate the pathway.

-

Compound Treatment: 24 hours post-transfection, the cells are treated with this compound at various concentrations.

-

Lysis and Measurement: After a 24-hour incubation with the compound, the cells are lysed. Luciferase and β-galactosidase activities are then measured using appropriate substrates and a luminometer/spectrophotometer.

-

Data Analysis: Luciferase activity is normalized to the β-galactosidase activity to control for transfection efficiency and cell number. The normalized data is then used to determine the IC50 value of this compound.

Cancer Cell Proliferation Assay

The anti-proliferative effects of this compound on triple-negative breast cancer (TNBC) cell lines, HS578T and BT549, were assessed to determine its potential as a therapeutic agent.

Protocol Details:

While the specific type of proliferation assay (e.g., MTT, SRB) is not detailed in the primary publication, a general workflow can be outlined.

Downstream Effects in TNBC Cells:

Further experiments in HS578T and BT549 cells demonstrated that treatment with this compound led to:

-

Suppression of LRP6 phosphorylation.

-

Down-regulation of cytosolic β-catenin levels.

-

Inhibition of the expression of Wnt target genes, Axin2 and Survivin.[1][2]

These findings confirm that the anti-proliferative effects of this compound in these cancer cells are mediated through the inhibition of the Wnt/β-catenin signaling pathway.[1][2]

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel cancer therapeutics targeting the Wnt/β-catenin pathway. Its unique mechanism of action, targeting the transmembrane domain of Fzd7, offers a new avenue for modulating this critical signaling cascade. The data presented in this guide underscore the potency and selectivity of this compound. Further preclinical studies, including pharmacokinetic and in vivo efficacy evaluations, are warranted to fully assess its therapeutic potential. The detailed protocols provided herein should facilitate further investigation of this compound and the development of related Fzd7 inhibitors.

References

SRI 37892: A Technical Guide to its Impact on Downstream Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a key target for therapeutic intervention. The canonical Wnt pathway culminates in the nuclear translocation of β-catenin, which, in complex with TCF/LEF transcription factors, drives the expression of a host of oncogenic target genes. SRI 37892 has emerged as a potent small-molecule inhibitor of this pathway, offering a promising avenue for targeted cancer therapy. This technical guide provides an in-depth analysis of this compound's mechanism of action and its quantifiable impact on the downstream targets of Wnt/β-catenin signaling.

Mechanism of Action

This compound functions as an inhibitor of Frizzled-7 (FZD7), a key transmembrane receptor in the Wnt signaling cascade. By targeting the transmembrane domain of FZD7, this compound effectively blocks the transduction of the Wnt signal. This leads to the stabilization of the β-catenin destruction complex, preventing the accumulation and nuclear translocation of β-catenin. Consequently, the transcription of Wnt target genes is suppressed.[1]

Quantitative Impact on Wnt Signaling and Downstream Targets

The inhibitory effects of this compound on the Wnt/β-catenin pathway have been quantified in various cancer cell lines. The available data is summarized in the tables below.

| Parameter | Cell Line | IC50 Value | Reference |

| Wnt/β-catenin Signaling | Wnt3A-expressing HEK293 cells | 0.66 µM | [2] |

| Wnt/β-catenin Signaling | LRP6-expressing HEK293 cells | 0.78 µM | [2] |

| Cancer Cell Proliferation | Breast Cancer HS578T and BT549 cells | ~2 µM | [1][2] |

| Downstream Target | Cell Lines | Treatment Concentration | Observed Effect | Reference |

| LRP6 phosphorylation | HS578T and BT549 | 1 or 2 µM | Suppression | [1] |

| Cytosolic free β-catenin | HS578T and BT549 | 1 or 2 µM | Down-regulation | [1] |

| Axin2 expression | HS578T and BT549 | 1 or 2 µM | Inhibition | [1] |

| Survivin expression | HS578T and BT549 | 1 or 2 µM | Inhibition | [1] |

Expected Impact on Key Downstream Proliferation and Survival Genes

While direct quantitative data for the effect of this compound on all Wnt target genes is not yet available, its demonstrated mechanism of action strongly suggests a significant inhibitory effect on other critical downstream targets known to drive cancer progression.

-

c-MYC: A potent oncogene that regulates cell growth and proliferation. Its expression is a well-established downstream effect of Wnt/β-catenin signaling. Inhibition of the Wnt pathway by small molecules has been shown to downregulate c-MYC expression.[3]

-

Cyclin D1 (CCND1): A key regulator of the cell cycle, promoting the G1-S phase transition. Like c-MYC, Cyclin D1 is a direct target of β-catenin/TCF-mediated transcription, and its expression is typically reduced upon Wnt pathway inhibition.[3]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of this compound and the methods used to assess its efficacy, the following diagrams illustrate the key signaling pathways and experimental workflows.

References

Preliminary In-Vitro Efficacy of SRI 37892 in Triple-Negative Breast Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in-vitro studies of SRI 37892, a novel small molecule inhibitor, in the context of triple-negative breast cancer (TNBC). This document synthesizes available preclinical data, details experimental methodologies, and visualizes the compound's mechanism of action through its impact on key cellular signaling pathways.

Introduction to this compound and Triple-Negative Breast Cancer

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted agents, leaving chemotherapy as the primary treatment modality.[1] Consequently, there is a critical unmet need for novel targeted therapies for TNBC.

The Wnt/β-catenin signaling pathway is frequently dysregulated in TNBC and is associated with tumor progression, metastasis, and poor clinical outcomes.[2] A key component of this pathway is the Frizzled-7 (FZD7) receptor, which is often upregulated in TNBC cells.[2] this compound has been identified as a potent inhibitor of FZD7, positioning it as a promising therapeutic candidate for TNBC.[3]

Mechanism of Action: Inhibition of the Wnt/β-Catenin Signaling Pathway

This compound functions as a small molecule inhibitor of the Frizzled-7 (FZD7) receptor. By targeting the transmembrane domain of FZD7, this compound disrupts the binding of Wnt ligands, thereby inhibiting the activation of the canonical Wnt/β-catenin signaling cascade.[1] In TNBC cells, this inhibition leads to a series of downstream effects, including the suppression of LRP6 phosphorylation and a reduction in the levels of cytosolic free β-catenin.[1] The subsequent decrease in nuclear β-catenin leads to the downregulation of Wnt target genes that are critical for cancer cell proliferation and survival.[1]

Signaling Pathway Diagram

Caption: Inhibition of the Wnt/β-catenin pathway by this compound in TNBC.

Quantitative In-Vitro Efficacy Data

This compound has demonstrated significant anti-proliferative and colony formation inhibitory effects in various TNBC cell lines. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In-Vitro Cell Viability (IC50)

| Cell Line | IC50 (µM) |

| HS578T | 2.2 |

| BT549 | 1.9 |

Data from CellTiter-Glo assay after 96 hours of treatment.

Table 2: Wnt/β-Catenin Signaling Inhibition (IC50)

| Assay Condition | IC50 (µM) |

| Wnt3A-induced signaling in HEK293 cells | 0.66 |

| LRP6-induced signaling in HEK293 cells | 0.78 |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay

Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of TNBC cells.

Protocol:

-

Cell Seeding:

-

Harvest and count TNBC cells (HS578T and BT549).

-

Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Include wells with medium only for background luminescence measurements.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

-

Treat cells in triplicate for each concentration.

-

-

Incubation:

-

Return the plate to the 37°C incubator and incubate for 96 hours.

-

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).

-

Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental wells.

-

Normalize the data to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

-

Colony Formation Assay

Assay: Crystal Violet Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferation of TNBC cells.

Protocol:

-

Cell Seeding:

-

Harvest and count TNBC cells (HS578T and BT549).

-

Seed 500 cells per well in 6-well plates with complete culture medium.

-

-

Compound Treatment:

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 10-14 days.

-

Replace the medium with fresh medium containing the respective treatments every 3-4 days.

-

-

Colony Staining:

-

After the incubation period, wash the wells twice with phosphate-buffered saline (PBS).

-

Fix the colonies by adding 1 mL of 4% paraformaldehyde to each well and incubating for 15 minutes at room temperature.

-

Wash the wells again with PBS.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Quantification:

-

Scan or photograph the plates to document the results.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

-

Experimental Workflow Diagram

Caption: Workflow for in-vitro evaluation of this compound in TNBC cell lines.

In-Vivo Studies

To date, no in-vivo studies of this compound in triple-negative breast cancer xenograft models or other animal models have been published in the peer-reviewed literature. The preclinical data is currently limited to in-vitro investigations. Further research is required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in a living system.

Conclusion and Future Directions

The preliminary in-vitro data for this compound in triple-negative breast cancer are promising. The compound demonstrates potent inhibition of the Wnt/β-catenin signaling pathway and exhibits significant anti-proliferative effects in TNBC cell lines. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to build upon these initial findings.

The clear next step in the preclinical development of this compound is the initiation of in-vivo studies. Xenograft models using TNBC cell lines or patient-derived xenografts (PDXs) will be crucial for assessing the compound's anti-tumor activity, determining its therapeutic window, and establishing a dosing regimen. Furthermore, pharmacodynamic studies will be necessary to confirm the on-target effects of this compound in a tumor microenvironment. These future investigations will be critical in determining the translational potential of this compound as a novel targeted therapy for triple-negative breast cancer.

References

- 1. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

Methodological & Application

SRI 37892 experimental protocol for in vitro studies

Application Notes and Protocols for SRI 37892

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and novel small molecule inhibitor of Frizzled 7 (Fzd7), a key receptor in the Wnt/β-catenin signaling pathway.[1][2][3] By targeting the transmembrane domain of Fzd7, this compound effectively blocks Wnt/β-catenin signaling.[1][2] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers, making this compound a valuable tool for cancer research and potential therapeutic development. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key IC50 values for this compound.

| Assay Type | Cell Line | IC50 Value (µM) | Reference |

| Wnt/β-catenin Assay | - | 0.66 | [1][2] |

| Wnt/β-catenin Signaling | LRP6-expressing HEK293 | 0.78 | [1][2] |

| Cell Proliferation | HS578T (Breast Cancer) | 2.2 | [1][2] |

| Cell Proliferation | BT549 (Breast Cancer) | 1.9 | [1][2] |

Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor, LRP5/6. This leads to the recruitment of Dishevelled (Dvl), which inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α). The inactivation of this complex prevents the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes. This compound inhibits this pathway by binding to Fzd7.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Herein are detailed protocols for the in vitro characterization of this compound.

Wnt/β-catenin Reporter Assay

This assay quantitatively measures the activity of the Wnt/β-catenin signaling pathway.

Principle: A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene is transfected into cells. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPFlash/FOPFlash reporter plasmids (or similar TCF/LEF reporter)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

DMEM with 10% FBS

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

-

Transfection: Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Treatment:

-

Prepare serial dilutions of this compound in serum-free media.

-

Replace the media in the wells with media containing Wnt3a (to activate the pathway) and the various concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the plate for another 24 hours.

-

Lysis and Luminescence Reading:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of viable cells.

Materials:

-

HS578T, BT549, or other cancer cell lines

-

Appropriate cell culture medium with 10% FBS

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Replace the media with the media containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

-

Incubation: Incubate the plate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Western Blot Analysis for β-catenin

This protocol is used to detect changes in the protein levels of β-catenin following treatment with this compound.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. A decrease in total or active (non-phosphorylated) β-catenin levels upon treatment with this compound in the presence of a Wnt ligand would indicate pathway inhibition.

Materials:

-

Cell line of interest (e.g., a Wnt-dependent cancer cell line)

-

This compound

-

Wnt3a conditioned media

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Plate cells and allow them to attach.

-

Treat the cells with Wnt3a and different concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with cold PBS.

-

Lyse cells in RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Re-probe the membrane with a loading control antibody (e.g., GAPDH).

-

Quantify the band intensities and normalize the β-catenin signal to the loading control.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols: Preparation of SRI 37892 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of SRI 37892, a potent Frizzled 7 (Fzd7) inhibitor, using dimethyl sulfoxide (DMSO) as the solvent.[1][2][3][4] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results in studies investigating Wnt/β-catenin signaling pathways and cancer cell viability.[1][2][3][5] The provided guidelines cover material specifications, step-by-step preparation instructions, and recommendations for proper storage to maintain the compound's integrity.

Introduction to this compound

This compound is a small molecule inhibitor that targets the Frizzled 7 (Fzd7) transmembrane domain, thereby blocking Wnt/β-catenin signaling.[2][4] It has demonstrated potent activity in downregulating Wnt signaling and inhibiting the proliferation of various cancer cell lines.[1][3] Accurate preparation of a stable, concentrated stock solution is the first critical step for any in vitro or in vivo studies involving this compound. DMSO is a common solvent for such hydrophobic small molecules due to its high solubilizing capacity.[1][6] However, careful handling is necessary to avoid solvent-induced artifacts in biological assays.[7][8]

Physicochemical and Solubility Data

A summary of the essential physicochemical properties of this compound is presented in Table 1. This information is fundamental for accurate stock solution preparation and subsequent dilutions.

| Property | Value | Reference |

| Molecular Weight | 465.53 g/mol | [1][4] |

| CAS Number | 1030769-75-5 | [1][2][9] |

| Chemical Formula | C26H19N5O2S | [1][4] |

| Solubility in DMSO | 50 mg/mL (approx. 107.4 mM) | [1] |

| Appearance | Powder | [1] |

Table 1: Physicochemical Properties of this compound

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in most cell-based assays.

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation Workflow

The overall workflow for preparing the this compound stock solution is illustrated in the diagram below.

Figure 1: Workflow for this compound Stock Solution Preparation.

Step-by-Step Procedure

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 465.53 g/mol x 1000 mg/g

-

Mass (mg) = 4.6553 mg

-

-

Weigh the this compound powder:

-

Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance.

-

Carefully weigh out approximately 4.66 mg of this compound powder into the tared container. It is often more practical to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.

-

-

Add DMSO:

-

If you weighed exactly 4.66 mg, add 1 mL of anhydrous DMSO.

-

If you weighed a different mass, calculate the required volume of DMSO using the following formula:

-

Volume (mL) = [Mass (mg) / 465.53 ( g/mol )] / 10 (mmol/L)

-

For example, for 5 mg of this compound: Volume (mL) = (5 / 465.53) / 10 = 1.074 mL

-

-

-

Dissolve the compound:

-

Tightly cap the tube or vial.

-

Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.[7]

-

Dilution to Working Concentration

When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to minimize cytotoxicity.[7]

The signaling pathway affected by this compound is depicted below.

Figure 2: Wnt/β-catenin Signaling and the inhibitory action of this compound.

Safety Precautions

-

This compound is for research use only.

-

Handle the compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

By following these detailed application notes and protocols, researchers can confidently prepare this compound stock solutions that will yield reliable and reproducible results in their investigations.

References

- 1. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]

- 2. This compound|SRI37892;SRI-37892 [dcchemicals.com]

- 3. This compound |CAS:1030769-75-5 Probechem Biochemicals [probechem.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

- 9. cenmed.com [cenmed.com]

Optimal Concentration of SRI 37892 for Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SRI 37892 is a potent and specific small molecule inhibitor of Frizzled-7 (Fzd7), a key receptor in the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in the progression of various cancers, making this compound a valuable tool for cancer research and drug development. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various cell culture assays. The provided information is intended to guide researchers in effectively employing this inhibitor to investigate Wnt/β-catenin signaling and its role in cellular processes.

Introduction

The Wnt/β-catenin signaling cascade plays a critical role in embryonic development, tissue homeostasis, and disease. The binding of Wnt ligands to the Frizzled (Fzd) family of receptors and their co-receptors, LRP5/6, initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. This compound specifically targets the transmembrane domain of Fzd7, thereby inhibiting Wnt/β-catenin signaling. Understanding the optimal concentration of this compound is crucial for obtaining reliable and reproducible results in cell-based assays.

Data Presentation: Efficacy of this compound in Cell-Based Assays

The following tables summarize the effective concentrations of this compound in various cell lines and assays, providing a clear reference for experimental design.

Table 1: Inhibition of Wnt/β-catenin Signaling

| Cell Line | Assay Type | Readout | IC50 | Reference(s) |

| HEK293 | Wnt/β-catenin Reporter Assay (Wnt3A-induced) | Luciferase Activity | 0.66 µM | [1][2][3] |

| HEK293 | Wnt/β-catenin Reporter Assay (LRP6-expressing) | Luciferase Activity | 0.78 µM | [1][2][3] |

| HS578T | Western Blot | Suppression of LRP6 phosphorylation | Effective at 1-2 µM | [2] |

| BT549 | Western Blot | Suppression of LRP6 phosphorylation | Effective at 1-2 µM | [2] |

| HS578T | Western Blot | Down-regulation of cytosolic free β-catenin | Effective at 1-2 µM | [2] |

| BT549 | Western Blot | Down-regulation of cytosolic free β-catenin | Effective at 1-2 µM | [2] |

| HS578T | RT-qPCR/Western Blot | Inhibition of Axin2 and Survivin expression | Effective at 1-2 µM | [2] |

| BT549 | RT-qPCR/Western Blot | Inhibition of Axin2 and Survivin expression | Effective at 1-2 µM | [2] |

Table 2: Anti-proliferative and Anti-clonogenic Effects

| Cell Line | Assay Type | Readout | IC50 / Effective Concentration | Reference(s) |

| HS578T (TNBC) | Cell Proliferation Assay (CellTiter-Glo) | Cell Viability | 2.2 µM | [1][2] |

| BT549 (TNBC) | Cell Proliferation Assay (CellTiter-Glo) | Cell Viability | 1.9 µM | [1][2] |

| HS578T (TNBC) | Colony Formation Assay | Colony Suppression | 0.5 - 2 µM | [2] |

| BT549 (TNBC) | Colony Formation Assay | Colony Suppression | 0.5 - 2 µM | [2] |

TNBC: Triple-Negative Breast Cancer

Mandatory Visualizations

References

Application Notes and Protocols: Utilizing SRI 37892 in a HEK293 Cell-Based Wnt Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in numerous diseases, including cancer. The canonical Wnt pathway involves the binding of a Wnt ligand to a Frizzled (Fzd) family receptor and its co-receptor LRP5/6, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of Wnt target genes. SRI 37892 is a small molecule inhibitor that targets the Frizzled-7 (Fzd7) receptor, thereby blocking the activation of the canonical Wnt/β-catenin signaling pathway.[1] This application note provides a detailed protocol for utilizing this compound in a HEK293 cell-based Wnt reporter assay, a common method for screening and characterizing modulators of this pathway.

Principle of the Wnt Reporter Assay